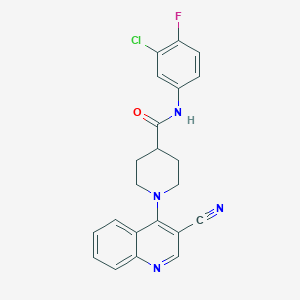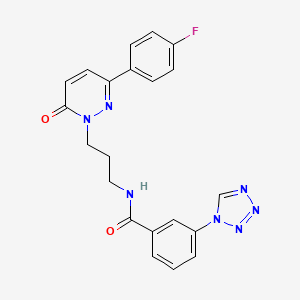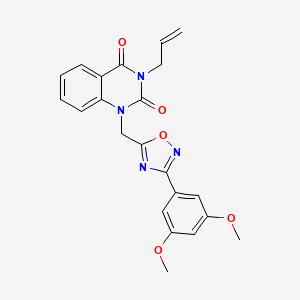![molecular formula C23H22N4O B3404135 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide CAS No. 1207018-01-6](/img/structure/B3404135.png)
3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide
Descripción general
Descripción
3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
Quinoline Derivatives: This compound contains a quinoline nucleus, which is known to have a variety of therapeutic activities . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been used in the development of new therapeutic agents due to their wide range of biological and pharmacological activities .
Antimalarial Activity: Quinoline derivatives, such as the one present in this compound, have been known to possess considerable antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs .
Piperidine Derivatives: The compound also contains a piperidine nucleus, which is a vital fundament in the production of drugs . Piperidine derivatives show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .
Mecanismo De Acción
Target of Action
The primary target of these compounds is cholinesterase receptors . The benzyl-piperidine group, which is a part of the structure of these compounds, is often necessary for successful inhibition of these receptors .
Mode of Action
The benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme , interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 . This interaction leads to the inhibition of the enzyme, which can have significant effects on neurological function.
Biochemical Pathways
The inhibition of the AChE enzyme affects the cholinergic pathway , which plays a crucial role in many physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting the AChE enzyme, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The presence of the piperidine moiety in their structure suggests that they may have good bioavailability and can cross the blood-brain barrier, which is crucial for their action on cholinesterase receptors in the brain .
Result of Action
The result of the action of these compounds is an enhancement of cholinergic transmission, which can have various effects depending on the specific physiological context. For example, they could potentially be used to treat conditions associated with reduced cholinergic activity, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability of the compounds and their binding to the AChE enzyme. Additionally, the presence of other substances, such as competitive inhibitors, can affect the efficacy of these compounds .
Propiedades
IUPAC Name |
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-14-19-16-25-21-9-5-4-8-20(21)22(19)27-12-10-18(11-13-27)23(28)26-15-17-6-2-1-3-7-17/h1-9,16,18H,10-13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFABNKYIUQAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404056.png)

![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3404067.png)
![2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3404071.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3404081.png)
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3404089.png)
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3404097.png)
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B3404100.png)



![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3404133.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B3404143.png)